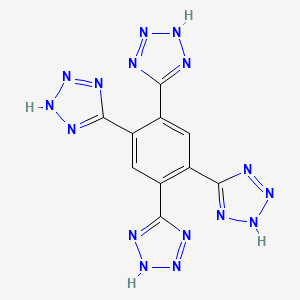![molecular formula C10H21NO3 B1493631 1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol CAS No. 2143906-76-5](/img/structure/B1493631.png)
1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol
Vue d'ensemble
Description
1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol is a cyclobutane derivative known for its potential therapeutic and toxic effects. This compound has been studied for its anxiolytic and sedative properties, making it a candidate for the treatment of anxiety disorders.
Méthodes De Préparation
The synthesis of 1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol involves several steps. Typically, the synthetic route includes the reaction of cyclobutanone with 2,2-dimethoxyethylamine and formaldehyde under controlled conditions. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s anxiolytic and sedative properties make it a subject of interest in neuropharmacology studies.
Medicine: Potential therapeutic applications include the treatment of anxiety disorders and other related conditions.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism by which 1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol exerts its effects involves interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, leading to its anxiolytic and sedative effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence GABAergic transmission.
Comparaison Avec Des Composés Similaires
1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol can be compared with other cyclobutane derivatives and compounds with similar pharmacological properties. Some similar compounds include:
Cyclobutanone derivatives: These compounds share the cyclobutane ring structure but differ in their functional groups.
Aminocyclobutane compounds: These compounds have similar amino group substitutions but may vary in their side chains and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile.
Propriétés
IUPAC Name |
1-[[2,2-dimethoxyethyl(methyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-11(7-9(13-2)14-3)8-10(12)5-4-6-10/h9,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIPWDDOHUKRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene](/img/structure/B1493563.png)
![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)



![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)

